molecular formula C11H15NO4 B1599714 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid CAS No. 90267-85-9

7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid

Cat. No. B1599714
CAS RN: 90267-85-9
M. Wt: 225.24 g/mol
InChI Key: DHELHOUTNAEDJP-UHFFFAOYSA-N
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Description

“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” is a chemical compound with the CAS Number: 90267-85-9 . It has a molecular weight of 225.24 and its IUPAC name is the same as its common name . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 225.24 .

Scientific Research Applications

Synthesis of Sulfonamide Derivatives

This compound serves as a precursor for synthesizing sulfonamide derivatives, which are among the oldest synthetic antibacterial drugs. These derivatives exhibit a wide range of pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma properties .

Antimicrobial Activity

The synthesis of new molecules with potential antimicrobial activity is crucial in the fight against antibiotic resistance7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid is of interest as a synthon for creating new types of succinimides that may exhibit biological activity, including antimicrobial properties .

Antitumor and Anticancer Applications

Maleimide derivatives, related to the compound , have been shown to possess antitumor properties. They have been used to synthesize succinimides with high antitumor activity and have applications in therapies for brain tumors and liver and skin cancer .

Enzyme Inhibition

The compound’s derivatives have selective inhibitory activity against various proteins, such as cyclooxygenase during prostaglandin biosynthesis and kinase enzymes, which are crucial in cellular signaling mechanisms .

Polymerization and Copolymerization

The presence of an activated double bond and an imide group in maleimide derivatives makes them suitable for facile polymerization and copolymerization with various unsaturated compounds. This application is significant in the development of new materials and industrial processes .

Photoionizers for Free Radical Polymerization

N-substituted maleimides, which are structurally related to 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid , are of interest in the development of photoionizers for free radical polymerization. They can produce initiating radical species, which is a critical step in the polymerization process .

Synthesis of Antituberculosis and Anticandidiasis Agents

Recent studies have provided evidence for the anticandidiasis and antituberculosis properties of maleimide derivatives. This highlights the potential of 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid in the synthesis of therapeutic agents for these diseases .

Development of Antihistamine and Antiarrhythmic Drugs

The biogenic imide group in maleimides ensures diverse biological activities, including high antihistamine and antiarrhythmic properties. This makes the compound a valuable synthon in the development of drugs in these categories .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

7-(2,5-dioxopyrrol-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHELHOUTNAEDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441083
Record name 7-(2,5-dioxopyrrol-1-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90267-85-9
Record name 7-(2,5-dioxopyrrol-1-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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